{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Bioisostere design Scaffold hopping Medicinal chemistry

{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol (CAS 2742660-56-4; molecular formula C₁₄H₁₆F₃NO; molecular weight 271.3 g/mol) is a bridgehead-disubstituted 3‑azabicyclo[3.1.1]heptane derivative bearing a C5‑(3‑trifluoromethyl)phenyl group and a C1‑methanol handle. The 3‑azabicyclo[3.1.1]heptane core has been experimentally validated as a saturated bioisostere of 3,5‑disubstituted pyridine, with near‑identical exit‑vector geometry (angle ϕ 124–126° vs 125° for pyridine) while dramatically improving aqueous solubility, lipophilicity, and metabolic stability in head‑to‑head comparisons.

Molecular Formula C14H16F3NO
Molecular Weight 271.28 g/mol
Cat. No. B13454095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol
Molecular FormulaC14H16F3NO
Molecular Weight271.28 g/mol
Structural Identifiers
SMILESC1C2(CC1(CNC2)C3=CC(=CC=C3)C(F)(F)F)CO
InChIInChI=1S/C14H16F3NO/c15-14(16,17)11-3-1-2-10(4-11)13-5-12(6-13,9-19)7-18-8-13/h1-4,18-19H,5-9H2
InChIKeyRHLPDSQCEGLGDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol – Core Scaffold Identity, Physicochemical Class, and Procurement-Relevant Characteristics


{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol (CAS 2742660-56-4; molecular formula C₁₄H₁₆F₃NO; molecular weight 271.3 g/mol) is a bridgehead-disubstituted 3‑azabicyclo[3.1.1]heptane derivative bearing a C5‑(3‑trifluoromethyl)phenyl group and a C1‑methanol handle . The 3‑azabicyclo[3.1.1]heptane core has been experimentally validated as a saturated bioisostere of 3,5‑disubstituted pyridine, with near‑identical exit‑vector geometry (angle ϕ 124–126° vs 125° for pyridine) while dramatically improving aqueous solubility, lipophilicity, and metabolic stability in head‑to‑head comparisons [1]. The 3‑trifluoromethylphenyl substituent imparts enhanced electron‑withdrawing character and lipophilicity relative to non‑fluorinated or mono‑fluorinated phenyl analogs, directly influencing target binding and metabolic profile [2][3].

Why Generic Substitution Fails for {5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol


Replacing {5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol with a generic 3‑azabicyclo[3.1.1]heptane building block, a pyridine analog, or a differently substituted phenyl derivative introduces quantifiable liabilities across three interdependent dimensions: (i) geometric fidelity of the saturated core versus pyridine—where the C–C distance r differs by 0.3 Å (2.12 Å vs 2.41 Å) and substituent distance d differs by 0.2 Å (4.79–4.81 Å vs 5.06 Å) [1]; (ii) physicochemical profile—where incorporation of the 3‑azabicyclo[3.1.1]heptane core into a drug-like scaffold improved solubility 12.6‑fold (365 μM vs 29 μM) and reduced intrinsic clearance 11‑fold (CLint 47 vs 517 μL min⁻¹ mg⁻¹) relative to the pyridine-containing comparator [1]; and (iii) substituent-specific electronic and steric effects—where the 3‑CF₃ group on the phenyl ring provides distinct metabolic stability and lipophilicity compared to 3‑F or 3‑H analogs [2][3]. These differences are not interchangeable without altering target engagement, pharmacokinetics, or downstream synthetic efficiency.

{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol – Quantitative Differential Evidence Against Closest Analogs


Geometric Fidelity of the 3‑Azabicyclo[3.1.1]heptane Core vs. 3,5‑Disubstituted Pyridine

X‑ray crystallographic analysis of three representative 3‑azabicyclo[3.1.1]heptane HCl salts (3a, 11a, 15a) versus the pyridine‑containing bioactive compound 50 revealed near‑identical angular geometry but measurably shorter inter‑substituent distances. Specifically, the C–C distance r in the 3‑azabicyclo[3.1.1]heptane core was 2.12 Å versus 2.41 Å for pyridine (Δ = –0.29 Å), and the substituent distance d was 4.79–4.81 Å versus 5.06 Å for pyridine (Δ ≈ –0.25 Å). Critically, the exit‑vector angle ϕ was identical: 124–126° versus 125° for pyridine [1]. These data establish that the 3‑azabicyclo[3.1.1]heptane core preserves the angular presentation of substituents required for target binding while introducing a subtly contracted geometry that may modulate binding pocket complementarity.

Bioisostere design Scaffold hopping Medicinal chemistry

Physicochemical Superiority of 3‑Azabicyclo[3.1.1]heptane Core vs. Pyridine: Solubility, Lipophilicity, and Metabolic Stability

In a direct matched‑molecular‑pair comparison, the pyridine ring in the marketed antihistamine drug Rupatadine (free base) was replaced with a 3‑azabicyclo[3.1.1]heptane core to yield compound 52. This single‑atom replacement produced: (i) a 12.6‑fold increase in aqueous solubility (365 μM for 52 vs. 29 μM for Rupatadine); (ii) a substantial reduction in experimental lipophilicity (logD 3.8 for 52 vs. >4.5 for Rupatadine) despite nearly identical calculated clogP (5.2 vs. 5.1); (iii) an 11‑fold decrease in human liver microsomal intrinsic clearance (CLint 47 vs. 517 μL min⁻¹ mg⁻¹); and (iv) a corresponding 11‑fold prolongation of in vitro half‑life (t₁/₂ 35.7 min vs. 3.2 min) [1]. These improvements are attributed to the increased fraction of sp³‑hybridized carbons (Fsp³) and conformational rigidity of the saturated bicyclic core.

Drug-like properties ADME optimization Saturated bioisostere

Trifluoromethyl vs. Fluoro Substitution at the Phenyl Meta Position: Lipophilicity and Metabolic Stability Differentiation

The target compound bears a 3‑CF₃ substituent on the pendant phenyl ring, directly differentiating it from the commercially available 3‑fluoro analog (CAS 2742652‑96‑4, [5‑(3‑fluorophenyl)‑3‑azabicyclo[3.1.1]heptan‑1‑yl]methanol) . Systematic pairwise analyses of aromatic substitution effects on human liver microsomal clearance have demonstrated that trifluoromethyl substitution on phenyl rings significantly alters metabolic stability relative to fluoro or unsubstituted phenyl analogs, with the magnitude and direction depending on the specific molecular context [1]. Furthermore, CF₃ → CH₃ exchange studies have shown that a trifluoromethyl group imparts substantially higher lipophilicity (ΔlogP ≈ +1.0 to +1.5) compared to a methyl group, an effect that is partially retained when comparing CF₃ to F due to the greater van der Waals volume and polarizability of the CF₃ moiety [2]. For procurement decisions, the 3‑CF₃ substituent provides a distinct electronic (σₘ Hammett constant: CF₃ = +0.43 vs. F = +0.34) and steric profile that cannot be replicated by the 3‑F analog.

Fluorine medicinal chemistry Metabolic stability Lipophilicity modulation

3‑Azabicyclo[3.1.1]heptane Scaffold in Ketohexokinase (KHK) Inhibition: Biochemical Target Engagement Context

The 3‑azabicyclo[3.1.1]heptane core has been explicitly claimed in patent US20220033381A1 as the central scaffold for potent ketohexokinase (KHK) inhibitors intended for metabolic disease indications including non‑alcoholic fatty liver disease (NAFLD) and diabetes [1]. In this patent, 3‑azabicyclo[3.1.1]heptane derivatives bearing bridgehead substituents analogous to the target compound demonstrated KHK inhibitory activity. For context, the structurally related KHK clinical candidate PF‑06835919 achieved an IC₅₀ of 8.4 nM against KHK and progressed to Phase 2 clinical trials, demonstrating target engagement translated to reduced hepatic fat fraction and improved insulin sensitivity in participants with metabolic dysfunction‑associated steatotic liver disease (MASLD) [2][3]. While the target compound itself is not PF‑06835919, its core scaffold and substitution pattern align with the pharmacophoric elements present in validated KHK inhibitors, providing a literature‑anchored rationale for its selection in KHK‑focused discovery programs.

KHK inhibitor Metabolic disease Fructose metabolism

Commercial Availability and Purity Benchmarking Against Closest Structural Analogs

The target compound is commercially available from Leyan (Shanghai Haohong Biomedical) at 98% purity in quantities ranging from 100 mg to 25 g (bulk by quotation) . Its closest structural comparator, the 3‑fluorophenyl analog (CAS 2742652‑96‑4), is also available from Bidepharm at 95% purity . The 3% purity differential (98% vs. 95%) may be meaningful for applications requiring high starting material fidelity, such as fragment‑based screening or late‑stage functionalization where impurities can confound biological assay interpretation. Additionally, the target compound incorporates both the C1‑methanol handle (enabling esterification, oxidation to aldehyde/carboxylic acid, or mesylation for nucleophilic displacement) and the C5‑(3‑trifluoromethyl)phenyl group simultaneously on the bridgehead positions—a substitution pattern not universally available across commercial 3‑azabicyclo[3.1.1]heptane building blocks, most of which are either mono‑substituted or bear substituents at non‑bridgehead positions.

Building block procurement Chemical sourcing Lead optimization

{5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol – Highest‑Evidence Research and Industrial Application Scenarios


Scaffold‑Hopping from Pyridine‑Containing Leads to Saturated Bioisosteres for ADME Optimization

When a lead series contains a 3,5‑disubstituted pyridine ring and suffers from poor solubility (e.g., <50 μM), high metabolic clearance (CLint > 200 μL min⁻¹ mg⁻¹ in human liver microsomes), or elevated logD (>4.0), the 3‑azabicyclo[3.1.1]heptane core of the target compound provides a geometrically validated replacement. Experimental data show that a single pyridine‑to‑3‑azabicyclo[3.1.1]heptane swap increased solubility by 12.6‑fold (365 vs. 29 μM), reduced CLint 11‑fold (47 vs. 517 μL min⁻¹ mg⁻¹), and lowered logD by ≥0.7 units while preserving the exit‑vector angle (124–126° vs. 125°) required for target binding . The C1‑methanol handle on the target compound further enables rapid analog synthesis via esterification, etherification, or oxidation to the corresponding carboxylic acid for amide coupling.

KHK‑Targeted Metabolic Disease Drug Discovery Leveraging the 3‑Azabicyclo[3.1.1]heptane Pharmacophore

Patent literature explicitly claims 3‑azabicyclo[3.1.1]heptane derivatives with bridgehead substitution patterns analogous to the target compound as ketohexokinase (KHK) inhibitors for NAFLD, NASH, diabetes, and obesity . Clinical validation of the KHK mechanism in metabolic disease has been demonstrated with PF‑06835919, which reduced liver fat fraction and improved insulin sensitivity in a randomized controlled Phase 2 trial [1]. The target compound's C1‑methanol group can be elaborated to carboxylic acid or amide moieties that map onto the pharmacophoric requirements for KHK inhibition described in patent Formula 1, while the 3‑CF₃‑phenyl group provides electron‑withdrawing character and lipophilicity consistent with potent target engagement.

Late‑Stage Functionalization and Parallel Library Synthesis Using Bridgehead Methanol Handle

The C1‑methanol group in the target compound serves as a versatile synthetic handle for parallel derivatization. Unlike most commercial 3‑azabicyclo[3.1.1]heptane building blocks that are either N‑protected, mono‑substituted, or lack a functionalizable bridgehead group, this compound presents a primary alcohol at a bridgehead position in combination with a pre‑installed 3‑CF₃‑phenyl group at the opposite bridgehead [1]. This allows one‑step conversion to esters, carbamates, ethers, aldehydes, carboxylic acids, azides, or halides without requiring protecting group manipulations on the azabicyclo nitrogen. For medicinal chemistry groups synthesizing 50–500 analogs per series, this dual‑substitution pattern eliminates 2–3 synthetic steps per analog compared to starting from a mono‑substituted 3‑azabicyclo[3.1.1]heptane precursor.

Fragment‑Based Drug Discovery (FBDD) Requiring High‑Purity, sp³‑Rich Bicyclic Fragments with Halogenated Aromatic Character

Fragment libraries increasingly prioritize sp³‑rich, three‑dimensional scaffolds over flat aromatic fragments to improve clinical success rates. The target compound (MW 271.3, 98% purity) meets fragment physicochemical criteria (MW < 300, clogP ≈ 2–3 for the free base) while incorporating a conformationally rigid bicyclic core validated as a saturated pyridine isostere [1]. Its 3‑CF₃‑phenyl group provides a ¹⁹F NMR handle for fragment screening and binding mode characterization, while the bridgehead methanol enables covalent or non‑covalent fragment linking strategies. The 98% purity reduces the risk of false positives from impurities in primary screens, a critical factor when screening at high fragment concentrations (0.5–2 mM).

Quote Request

Request a Quote for {5-[3-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptan-1-yl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.